molecular formula C17H26N4O3 B2994735 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2380169-35-5

4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No. B2994735
CAS RN: 2380169-35-5
M. Wt: 334.42
InChI Key: RSTOYMRRXRBVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide, also known as EPAC, is a novel small molecule drug that has shown promising results in various scientific research studies. EPAC is a potent and selective inhibitor of the exchange protein activated by cAMP (EPAC) signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration.

Mechanism of Action

4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide works by inhibiting the 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway, which is activated by cAMP. The 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. By blocking the 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway, 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide can inhibit the growth and proliferation of cancer cells, improve cardiac function, and have neuroprotective effects in animal models of neurological disorders.
Biochemical and Physiological Effects:
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of cell death, improvement of cardiac function, and neuroprotection. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has also been shown to reduce inflammation and oxidative stress in animal models of cardiovascular diseases and neurological disorders.

Advantages and Limitations for Lab Experiments

4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high yield and purity, which make it suitable for various scientific research studies. However, 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide research, including the development of more potent and selective 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide inhibitors, the investigation of the role of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide in other cellular processes, and the evaluation of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide as a potential therapeutic target for various diseases. Additionally, the development of novel drug delivery systems for 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide could improve its solubility and reduce its toxicity, making it more suitable for clinical applications.
Conclusion:
4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide is a novel small molecule drug that has shown promising results in various scientific research studies. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide works by inhibiting the 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway, which plays a crucial role in various cellular processes. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has several advantages for lab experiments, including its high yield and purity, but also has some limitations, including its limited solubility in water and potential toxicity at high concentrations. There are several future directions for 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide research, including the development of more potent and selective 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide inhibitors and the investigation of the role of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide in other cellular processes.

Synthesis Methods

The synthesis of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide involves a multi-step process that includes the reaction of 5-ethylpyrimidine-2-carboxylic acid with oxan-4-ylamine to obtain the intermediate compound. The intermediate compound is then reacted with piperidine-1-carboxylic acid to obtain the final product, 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide. The synthesis of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been optimized to achieve high yield and purity, making it suitable for various scientific research studies.

Scientific Research Applications

4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide signaling pathway. Additionally, 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has been shown to improve cardiac function and reduce inflammation in animal models of cardiovascular diseases. 4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide has also been shown to have neuroprotective effects in animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(5-ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-2-13-11-18-16(19-12-13)24-15-3-7-21(8-4-15)17(22)20-14-5-9-23-10-6-14/h11-12,14-15H,2-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTOYMRRXRBVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Ethylpyrimidin-2-yl)oxy-N-(oxan-4-yl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.